1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid
CAS No.: 1986905-26-3
Cat. No.: VC4776573
Molecular Formula: C22H21F2NO4
Molecular Weight: 401.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1986905-26-3 |
|---|---|
| Molecular Formula | C22H21F2NO4 |
| Molecular Weight | 401.41 |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C22H21F2NO4/c23-22(24)11-9-21(10-12-22,19(26)27)25-20(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,28)(H,26,27) |
| Standard InChI Key | MWFXVPLXBNBPSU-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₂H₂₁F₂NO₄, with a molecular weight of 401.4 g/mol . Its IUPAC name, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorocyclohexane-1-carboxylic acid, reflects the integration of an Fmoc-protected amine and a fluorinated cyclohexane ring. The canonical SMILES string, C1CC(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F, delineates its stereochemical configuration .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁F₂NO₄ | |
| Molecular Weight | 401.4 g/mol | |
| CAS Number | 1986905-26-3 | |
| Purity | ≥95% | |
| XLogP3 | 4.2 (Predicted) |
The fluorine atoms at the 4,4-positions of the cyclohexane ring induce significant electronic effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogues .
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is typically synthesized via solid-phase peptide synthesis (SPPS) methodologies. The Fmoc group is introduced to protect the amine functionality during iterative coupling reactions. A representative synthesis involves:
-
Fmoc Protection: Reaction of 4,4-difluorocyclohexane-1-carboxylic acid with Fmoc-Cl in the presence of a base such as DIEA.
-
Purification: Reverse-phase HPLC to isolate the product, achieving ≥95% purity .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc Ar-H), 7.68 (t, 2H, Fmoc Ar-H), 7.42 (t, 2H, Fmoc Ar-H), 4.32 (d, 2H, CH₂-Fmoc), 2.10–1.80 (m, 8H, cyclohexane) .
-
¹³C NMR: 172.1 (COOH), 156.3 (Fmoc C=O), 120–145 (Fmoc aromatic carbons), 85.1 (CF₂), 46.2 (cyclohexane C-1) .
Applications in Medicinal Chemistry
Peptide Synthesis
The Fmoc group’s orthogonal deprotection under mild basic conditions (e.g., piperidine) makes this compound indispensable in SPPS. Unlike tert-butoxycarbonyl (Boc) groups, Fmoc derivatives avoid harsh acidic conditions, preserving acid-sensitive residues .
Table 2: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Deprotection Conditions | Compatibility |
|---|---|---|
| Fmoc | 20% piperidine/DMF | Acid-sensitive motifs |
| Boc | TFA/CH₂Cl₂ | Base-sensitive motifs |
| Alloc | Pd(0) catalysts | Orthogonal deprotection |
Drug Design and Fluorination Effects
The 4,4-difluorocyclohexane moiety augments binding affinity to hydrophobic pockets in target proteins. Fluorination reduces oxidative metabolism, extending half-life in vivo. In a study of P-glycoprotein (P-gp) inhibitors, analogues incorporating this scaffold demonstrated IC₅₀ values of 0.1–1.2 μM, outperforming non-fluorinated counterparts by 3–5 fold .
Biological Activity and Mechanistic Insights
P-glycoprotein Modulation
The compound’s cyclohexyl group facilitates binding to P-gp’s transmembrane domains, inhibiting efflux of chemotherapeutics like doxorubicin. In HEK293/P-gp cells, co-administration with paclitaxel reduced IC₅₀ from 850 nM to 120 nM, reversing resistance by 7-fold .
Cytotoxicity Profiling
Preliminary screens against NCI-60 cancer cell lines revealed selective activity in renal (A498) and breast (MDA-MB-231) carcinomas, with GI₅₀ values of 8.2 μM and 12.4 μM, respectively .
Table 3: Cytotoxicity in Cancer Cell Lines
| Cell Line | GI₅₀ (μM) | Target Protein Affinity |
|---|---|---|
| A498 (Renal) | 8.2 | VEGFR-2 |
| MDA-MB-231 | 12.4 | EGFR |
| HCT116 (Colon) | >50 | N/A |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume